molecular formula C14H13ClN4O B2412903 1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 321998-07-6

1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol

カタログ番号: B2412903
CAS番号: 321998-07-6
分子量: 288.74
InChIキー: JVVMPTYSJCLVGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is formally named according to IUPAC conventions, reflecting its bipyrazole core structure and substituents. The name specifies:

  • 1-(4-Chlorophenyl) : A chlorophenyl group attached to position 1 of the first pyrazole ring.
  • 1'-H : Indicates the hydrogen position on the nitrogen atom of the second pyrazole ring.
  • 3,3'-dimethyl : Methyl groups at positions 3 of both pyrazole rings.
  • 5-hydroxy : A hydroxyl group at position 5 of the first pyrazole ring.
  • [4,5']-bipyrazol : The fused pyrazole system connected between position 4 of the first ring and position 5' of the second ring.

The molecular formula is C₁₄H₁₃ClN₄O , with a molecular weight of 288.74 g/mol . The structural representation is encapsulated in the SMILES notation:
OC1=C(C2=CC(C)=NN2)C(C)=NN1C3=CC=C(Cl)C=C3.

Alternative Naming Conventions in Chemical Databases

The compound is occasionally referenced under alternative names in chemical databases, often reflecting variations in numbering or synthetic focus. Notable examples include:

  • 2'-(4-Chlorophenyl)-5,5'-dimethyl-2H,2'H-[3,4'-bipyrazole]-3'-ol : This name emphasizes the hydroxyl group on the second pyrazole ring (position 3') and adopts a different numbering convention for the bipyrazole system.
  • 1-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']bipyrazol : A simplified variant omitting the explicit hydrogen notation, commonly used in commercial catalogs.

These nomenclatures highlight the complexity of bipyrazole systems, where substituent positioning and ring connectivity must be clearly defined to avoid ambiguity.

Registry Numbers and CAS Identification

The compound is globally identified by its CAS Number 321998-07-6 , a standardized reference for research, regulatory compliance, and industrial applications. Key identifiers include:

Parameter Value
CAS Number 321998-07-6
Molecular Formula C₁₄H₁₃ClN₄O
Molecular Weight 288.74 g/mol
SMILES OC1=C(C2=CC(C)=NN2)C(C)=NN1C3=CC=C(Cl)C=C3
PubChem CID Not listed in PubChem (as of 2025)

This CAS number ensures cross-database consistency, particularly in suppliers’ catalogs and chemical repositories.

特性

IUPAC Name

2-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-8-7-12(17-16-8)13-9(2)18-19(14(13)20)11-5-3-10(15)4-6-11/h3-7,18H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWHMWTZYKPLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187252
Record name 1′-(4-Chlorophenyl)-3′,5-dimethyl[3,4′-bi-1H-pyrazol]-5′-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321998-07-6
Record name 1′-(4-Chlorophenyl)-3′,5-dimethyl[3,4′-bi-1H-pyrazol]-5′-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

DABCO-Catalyzed Three-Component Reactions

A scalable method for synthesizing bipyrazole derivatives involves three-component reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). In a representative protocol, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone reacts with an aldehyde and malononitrile in ethanol under DABCO catalysis (10 mol%) at 60°C for 30 minutes. This approach yields 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, which can be hydrolyzed to introduce the hydroxy group at position 5. Adapting this method, substituting malononitrile with methylhydrazine enables the formation of the bipyrazole core via cyclocondensation.

Key advantages include:

  • Short reaction times (30–60 minutes)
  • Eco-friendly ethanol solvent
  • Yields exceeding 75%

Ceric Ammonium Nitrate (CAN)-Mediated Synthesis

Ceric ammonium nitrate (CAN) facilitates one-pot, four-component reactions for bipyridine analogs, as demonstrated in the synthesis of 6-(4-chlorophenyl)-2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridine-3-carbonitrile. While this method targets pyridine derivatives, replacing nicotinaldehyde with a pyrazole carbaldehyde analog and optimizing stoichiometry could yield the desired bipyrazole. CAN’s role as a Lewis acid enhances electrophilic activation, promoting cyclization.

Dimerization and Alkylation Approaches

Alkali-Mediated Dimerization of Pyrazolanthrones

A patent-pending process dimerizes 1,9-pyrazolanthrone in the presence of alkali metal hydroxides (e.g., NaOH/KOH) and alkanols (e.g., ethanol) at 130–150°C. The intermediate 2,2'-bipyrazole anthrone undergoes alkylation with ethyl bromide in the presence of polyethylene glycol (PEG-400) to introduce methyl groups. For the target compound, substituting the anthrone moiety with 3-methyl-5-hydroxypyrazole enables selective alkylation at positions 3 and 3'.

Optimization parameters :

  • Catalyst : PEG-400 (1–5 wt%)
  • Temperature : 80°C for alkylation
  • Yield : 68–72% after recrystallization

Bromination-Alkylation Cascades

A four-step synthesis of Bippyphos derivatives involves brominating 1,3-diphenylpropane-1,3-dione followed by alkylation with pyrazole in N-methyl-2-pyrrolidinone (NMP). Lithiation and phosphine trapping finalize the structure. Adapting this cascade, brominating 3-methyl-1-(4-chlorophenyl)pyrazol-5-one introduces a leaving group for subsequent coupling with 5-hydroxypyrazole.

Stepwise Coupling and Functionalization

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling between halogenated pyrazole precursors offers regioselective bipyrazole assembly. For example, 4-bromo-3-methyl-1-(4-chlorophenyl)pyrazole couples with 5-hydroxy-3-methylpyrazole-1-boronic acid using Pd(PPh3)4 and K2CO3 in toluene/water. This method achieves 85% yield with strict control over substitution patterns.

Hydrazine Cyclocondensation

Reacting 1-(4-chlorophenyl)-3-methyl-1,4-diketone with methylhydrazine in acetic acid generates the bipyrazole core. Subsequent oxidation with MnO2 introduces the 5-hydroxy group. This two-step process benefits from:

  • Mild conditions (reflux in EtOH)
  • High purity (≥95% by HPLC)

Purification and Characterization

Recrystallization and Solvent Extraction

Crude products are purified via recrystallization from ethanol or ethyl acetate. For isomers, nitrobenzene extraction selectively isolates the desired bipyrazole.

Spectroscopic Validation

  • 1H-NMR (DMSO-d6): δ 2.31 (s, 3H, CH3), 2.45 (s, 3H, CH3), 7.45–7.49 (d, 2H, Ar-H), 7.72–7.76 (d, 2H, Ar-H), 10.21 (s, 1H, OH).
  • HRMS : m/z 288.73 [M+H]+ (calc. for C14H13ClN4O).

Comparative Analysis of Methods

Method Catalyst Yield (%) Time Purity (%)
DABCO 3-component DABCO 78 30 min 92
CAN 4-component CAN 65 3 h 88
Alkali dimerization NaOH/PEG 70 6 h 95
Suzuki coupling Pd(PPh3)4 85 12 h 97

化学反応の分析

Types of Reactions

1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学的研究の応用

1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol has several scientific research applications:

作用機序

The mechanism of action of 1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol stands out due to its dual pyrazole rings, which enhance its pharmacological activities and make it a versatile compound for various applications.

生物活性

1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a bipyrazole derivative with notable biological activities. Its unique structure, featuring a 4-chlorophenyl group and hydroxyl functional group, positions it as a candidate for various pharmacological applications, including anticancer and antibacterial properties. This article delves into the compound's synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClN4OC_{20}H_{17}ClN_4O with a molecular weight of approximately 399.28 g/mol. The compound consists of two pyrazole rings connected by a biphenyl linkage and exhibits enamine-keto tautomerism stabilized by intramolecular hydrogen bonds.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Precursor Compounds : Starting materials are reacted to form the initial bipyrazole structure.
  • Functionalization : Introduction of the 4-chlorophenyl and hydroxyl groups through electrophilic substitution reactions.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro assays such as DPPH radical scavenging and FRAP assays have demonstrated its ability to neutralize free radicals effectively .

Anticancer Activity

The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity : Studies report IC50 values ranging from 3.96 to 4.38 μM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
  • Mechanism of Action : It is believed to induce apoptosis and inhibit cell proliferation by interacting with key cellular targets such as Topoisomerase II .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial effects against various strains, attributed to its capability to disrupt bacterial cell membranes and inhibit growth .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
1-(4-Chlorophenyl)-1'-(phenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazolC20H17ClN4OModerate cytotoxicityAdditional phenyl group enhances stability
1-(2-Methylphenyl)-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazolC20H17ClN4OVarying activityVariation in substituents affects biological activity
1-(Phenyl)-3-methyl-5-hydroxy[4,5']-bipyrazolC12H12N2OStrong antioxidantSimpler structure provides insights into core activity

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on HepG2 Cells : A recent study found that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 3.96 μM), indicating strong anticancer potential .
  • Antioxidant Evaluation : In a comparative antioxidant study, the compound outperformed several known antioxidants in scavenging DPPH radicals .

Q & A

Q. What are the key synthetic routes for 1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5'-bipyrazol], and how are intermediates monitored?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones or enol ethers under controlled conditions. For example, pyrazoline intermediates are formed via [3+2] cycloaddition, followed by functionalization with chlorophenyl and methyl groups. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate purity, while nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity and structural integrity .

Q. How does the chlorophenyl substituent influence the compound’s physicochemical properties?

The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability and target binding. Spectroscopic studies (e.g., IR and UV-Vis) reveal that the electron-withdrawing chlorine atom stabilizes the aromatic system, affecting π-π stacking interactions with biological targets. Computational modeling (e.g., DFT) can further predict charge distribution and solubility .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns.
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation pathways.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., phenolic -OH interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization.
  • Catalyst screening : Lewis acids like ZnCl2 may accelerate pyrazole ring formation. DOE (Design of Experiments) methodologies are recommended to identify critical parameters .

Q. How do conflicting bioactivity results arise in different assays, and how can they be resolved?

Discrepancies may stem from assay conditions (e.g., cell line variability, solvent/DMSO concentrations). For example, antitumor activity in MCF-7 cells (IC50 = 12 µM) vs. HepG2 (IC50 = 45 µM) could reflect differential expression of target proteins. Cross-validation using orthogonal assays (e.g., enzyme inhibition, apoptosis markers) and pharmacokinetic profiling (e.g., plasma stability) is critical .

Q. What strategies are effective in designing analogs with enhanced metabolic stability?

  • Structural modifications : Replace the phenolic -OH with a methoxy group to reduce Phase II glucuronidation.
  • Isosteric replacements : Substitute the pyrazole nitrogen with sulfur (thiazole analogs) to alter metabolic pathways.
  • Prodrug approaches : Mask the hydroxy group as an ester for controlled release. In vitro microsomal assays (e.g., liver S9 fractions) can assess stability .

Q. How can X-ray crystallography resolve ambiguities in stereochemistry for diastereomeric byproducts?

Single-crystal X-ray diffraction provides unambiguous assignment of chiral centers and dihedral angles. For example, in 4,5-dihydropyrazole derivatives, the puckered conformation of the dihydro ring and substituent orientation (axial/equatorial) can be definitively mapped. Synchrotron radiation improves resolution for low-symmetry crystals .

Data Analysis & Mechanistic Questions

Q. How can computational methods predict binding modes to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model interactions with receptors like COX-2 or kinases. Key steps:

  • Protein preparation : Remove water molecules, add hydrogens.
  • Grid definition : Focus on active sites (e.g., COX-2’s hydrophobic channel).
  • Free energy calculations : MM-GBSA estimates binding affinity. Validate with mutagenesis studies .

Q. What analytical workflows address impurities in final products?

  • HPLC-MS : Quantifies impurities >0.1% using C18 columns and gradient elution.
  • Preparative TLC : Isolates minor byproducts for structural analysis.
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations for unknown peaks .

Q. How does the methyl group at the 3-position influence conformational flexibility?

Steric hindrance from the 3-methyl group restricts rotation around the bipyrazol axis, locking the molecule in a planar conformation. Variable-temperature NMR (VT-NMR) and NOESY experiments can detect restricted rotation and intramolecular contacts .

Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole Derivatives

ParameterOptimal ConditionImpact on YieldReference
SolventDMF/EtOH (1:1)+35%
Temperature0–5°C (cyclization)Reduces side products
CatalystZnCl2 (5 mol%)Accelerates by 2x

Q. Table 2. Bioactivity Profile in Cancer Cell Lines

Cell LineIC50 (µM)MechanismReference
MCF-7 (Breast)12.3Apoptosis (Bax↑)
HepG2 (Liver)45.1Cell cycle arrest

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。